molecular formula C10H11ClO2S B1481204 2-Chloro-5-cyclopentylthiophene-3-carboxylic acid CAS No. 1935404-36-6

2-Chloro-5-cyclopentylthiophene-3-carboxylic acid

Cat. No. B1481204
CAS RN: 1935404-36-6
M. Wt: 230.71 g/mol
InChI Key: TUJSTHAGIKKJDJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-cyclopentylthiophene-3-carboxylic acid” are not provided in the search results. Thiophene, a related compound, is a colorless liquid with a benzene-like odor .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized novel arylidene derivatives of thiophene carboxylic acid compounds, showing good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. These findings indicate potential pathways for future drug discovery and development, highlighting the antibacterial properties of these compounds (Kathiravan, Venugopal, & Muthukumaran, 2017). Similarly, a series of chloro-thiophene-carboxamide derivatives have been evaluated for antitubercular activity, with several analogs demonstrating promising effects against Mycobacterium tuberculosis, suggesting a potential for the development of new antitubercular agents (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Antioxidant Properties

Compounds derived from chloro-thiophene have been studied for their antioxidant activity, with some derivatives showing significant potential. This includes compounds with antioxidant activity higher than that of well-known antioxidants like ascorbic acid, opening avenues for their application in oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Anti-inflammatory Applications

The synthesis of benzo[b]thiophene derivatives has shown potent anti-inflammatory activity, underlining the therapeutic potential of chloro-thiophene derivatives in treating inflammation-related disorders (Radwan, Shehab, & El-Shenawy, 2009).

Pharmaceutical Applications

The research includes exploring thiophene derivatives as intermediates in the synthesis of pharmaceuticals, such as in the production of arotinolol hydrochloride, showcasing the compound's role in the development of cardiovascular drugs (Hongbin, Hui, Dan, & Qinggang, 2011).

properties

IUPAC Name

2-chloro-5-cyclopentylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-9-7(10(12)13)5-8(14-9)6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJSTHAGIKKJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-cyclopentylthiophene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-cyclopentylthiophene-3-carboxylic acid
Reactant of Route 2
2-Chloro-5-cyclopentylthiophene-3-carboxylic acid
Reactant of Route 3
2-Chloro-5-cyclopentylthiophene-3-carboxylic acid
Reactant of Route 4
2-Chloro-5-cyclopentylthiophene-3-carboxylic acid
Reactant of Route 5
2-Chloro-5-cyclopentylthiophene-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-cyclopentylthiophene-3-carboxylic acid

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